![molecular formula C56H34 B14192410 2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] CAS No. 910646-68-3](/img/structure/B14192410.png)
2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is characterized by its unique spiro structure, which consists of two fluorene units connected through a central spiro carbon. This configuration imparts the compound with exceptional thermal and photophysical properties, making it a valuable component in various electronic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorene is coupled with a halogenated fluorene under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the aromatic rings of the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Nitro or halogenated fluorene derivatives
Applications De Recherche Scientifique
2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs, where it serves as an efficient hole-transporting material, enhancing the performance and longevity of the devices .
Mécanisme D'action
The mechanism by which 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with electronic states. The spiro structure allows for efficient charge transport and separation of electronic states, which is crucial for its function in OLEDs. The compound’s molecular targets include the electron and hole transport layers within the OLED, where it facilitates the movement of charge carriers, thereby improving the device’s efficiency and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobi[fluorene]
- 2,7-bis(4-phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]
- 2,7-bis(4-phenylbenzofuro[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]
Uniqueness
What sets 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] apart from similar compounds is its exceptional thermal stability and photophysical properties. The unique spiro structure not only enhances its charge transport capabilities but also provides a high triplet energy, making it an ideal candidate for use in high-efficiency OLEDs .
Propriétés
Numéro CAS |
910646-68-3 |
|---|---|
Formule moléculaire |
C56H34 |
Poids moléculaire |
706.9 g/mol |
Nom IUPAC |
2-[3-(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C56H34/c1-7-22-47-39(16-1)40-17-2-8-23-48(40)55(47)51-26-11-5-20-43(51)45-30-28-37(33-53(45)55)35-14-13-15-36(32-35)38-29-31-46-44-21-6-12-27-52(44)56(54(46)34-38)49-24-9-3-18-41(49)42-19-4-10-25-50(42)56/h1-34H |
Clé InChI |
PZKBRIKAWIEFLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC(=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
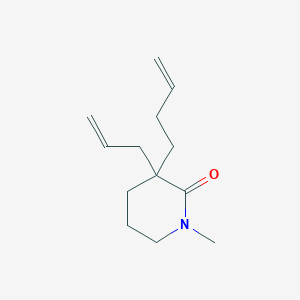
![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
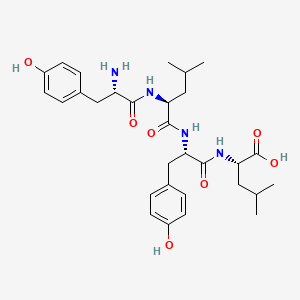
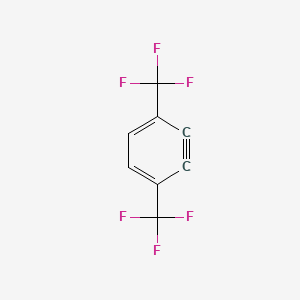
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
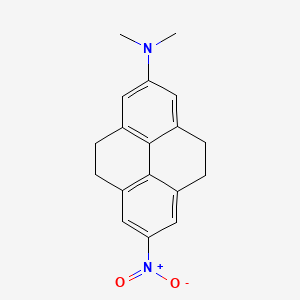
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
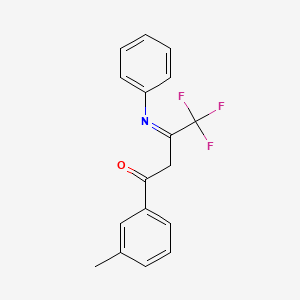
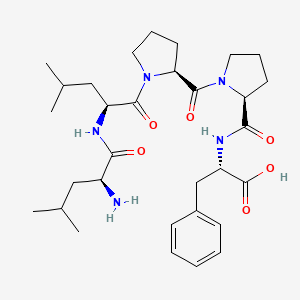
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
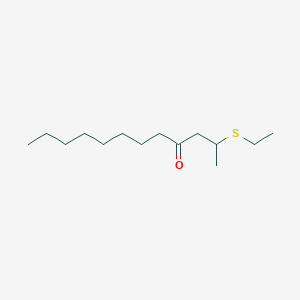
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)
